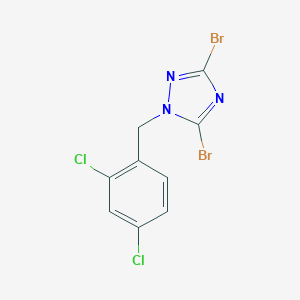![molecular formula C18H17NO4 B262642 Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate](/img/structure/B262642.png)
Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate, also known as MFA-1, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzofuran derivatives and has been found to exhibit several interesting biological properties.
Mechanism of Action
The mechanism of action of Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate is not fully understood. However, it has been proposed that it exerts its biological effects by modulating various signaling pathways in cells. For example, it has been found to inhibit the activity of the protein kinase C (PKC) enzyme, which plays a key role in cell proliferation and survival. In addition, it has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate has been found to exhibit several interesting biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for the development of anticancer drugs. It has also been found to inhibit the growth of various fungi and viruses, which makes it a potential candidate for the development of antifungal and antiviral drugs. In addition, it has been found to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate in lab experiments is its relatively simple synthesis method. In addition, it has been found to exhibit potent biological activities at low concentrations, which makes it a cost-effective compound for research purposes. However, one of the limitations of using Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate is its relatively low solubility in water, which can make it challenging to work with in certain experimental setups.
Future Directions
There are several future directions for research on Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate. One area of interest is the development of novel drugs based on its structure and biological properties. Another area of interest is the elucidation of its mechanism of action, which could provide insights into the development of new therapeutic strategies. In addition, further studies on its biochemical and physiological effects could lead to the identification of new targets for drug development. Overall, Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate is a promising compound that has the potential to contribute to the development of novel drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate involves the reaction of 4-bromomethyl-2-furyl benzoate with 2-furylmethylamine in the presence of a palladium catalyst. The resulting compound is then methylated using dimethyl sulfate to yield Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.
Scientific Research Applications
Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antiviral activities. In addition, it has also been found to possess anti-inflammatory and antioxidant properties. These properties make Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate a promising candidate for the development of novel drugs for the treatment of various diseases.
properties
Product Name |
Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate |
|---|---|
Molecular Formula |
C18H17NO4 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
methyl 4-[5-[(furan-2-ylmethylamino)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C18H17NO4/c1-21-18(20)14-6-4-13(5-7-14)17-9-8-16(23-17)12-19-11-15-3-2-10-22-15/h2-10,19H,11-12H2,1H3 |
InChI Key |
APJQANAMCGSPIS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)CNCC3=CC=CO3 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)CNCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine](/img/structure/B262567.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-methoxyphenyl)ethanone](/img/structure/B262568.png)








![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B262595.png)
